

### TG-100435: A Technical Guide for Researchers

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An In-depth Analysis of the Structure, Chemical Properties, and Biological Activity of the Multi-targeted Tyrosine Kinase Inhibitor **TG-100435**.

This technical guide provides a comprehensive overview of **TG-100435**, a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the chemical and biological characteristics of this compound.

# **Chemical Structure and Properties**

**TG-100435**, with the chemical name [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, is a small molecule inhibitor belonging to the benzotriazine class of compounds.[1] Its structure is characterized by a central benzotriazine core substituted with a dichlorophenyl group and a phenyl-pyrrolidin-ethoxy amine moiety.

Table 1: Physicochemical Properties of TG-100435



Property	Value	Source
Molecular Formula	C26H25Cl2N5O	PubChem CID: 11562302
Molecular Weight	494.4 g/mol	PubChem CID: 11562302
IUPAC Name	7-(2,6-dichlorophenyl)-5- methyl-N-[4-(2-pyrrolidin-1- ylethoxy)phenyl]-1,2,4- benzotriazin-3-amine	PubChem CID: 11562302
InChI	InChI=1S/C26H25CI2N5O/c1- 17-15-18(24-21(27)5-4-6- 22(24)28)16-23-25(17)30- 26(32-31-23)29-19-7-9-20(10- 8-19)34-14-13-33-11-2-3-12- 33/h4-10,15-16H,2-3,11- 14H2,1H3,(H,29,30,32)	PubChem CID: 11562302
InChIKey	VQJRGBNLMTRGME- UHFFFAOYSA-N	PubChem CID: 11562302
Canonical SMILES	CC1=CC(=C2C(=C1)N=C(NC3 =CC=C(C=C3)OCCN4CCCC4 )N=N2)C5=C(C=CC=C5CI)CI	PubChem CID: 11562302
CAS Number	867330-68-5	PubChem CID: 11562302

# **Biological Activity and Mechanism of Action**

**TG-100435** is a potent inhibitor of several protein tyrosine kinases, playing a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.

#### **Kinase Inhibition Profile**

**TG-100435** has been shown to inhibit a range of Src family kinases and other tyrosine kinases with high affinity. The inhibition constants (Ki) for several key kinases are summarized in the table below.

Table 2: Kinase Inhibition Profile of TG-100435

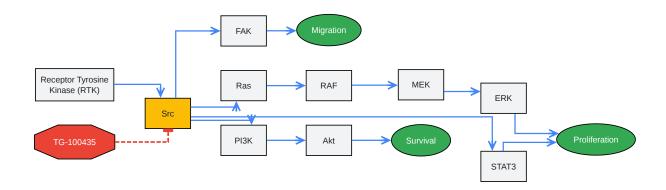


Kinase	Inhibition Constant (Ki) (nM)	
Src	13 - 64	
Lyn	13 - 64	
Abl	13 - 64	
Yes	13 - 64	
Lck	13 - 64	
EphB4	13 - 64	

Source: Drug Metab Dispos. 2007 Jun;35(6):929-36[1]

# **Signaling Pathways**

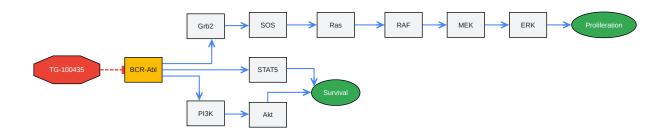
By inhibiting Src and Abl kinases, **TG-100435** can modulate multiple downstream signaling cascades that are often dysregulated in cancer.



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Src Signaling Pathway Inhibition by **TG-100435** 





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Abl Signaling Pathway Inhibition by TG-100435

## **Pharmacokinetics and Metabolism**

TG-100435 is orally bioavailable and undergoes metabolism in vivo.

Table 3: Pharmacokinetic Parameters of TG-100435

Species	Oral Bioavailability (%)	Systemic Clearance (mL/min/kg)
Mouse	74	20.1
Rat	23	12.7
Dog	11	14.5

Source: Drug Metab Dispos. 2007 Jun;35(6):929-36[1]

A major metabolic pathway for **TG-100435** is the N-oxidation of the ethylpyrrolidine moiety, resulting in the formation of TG100855.[1] This N-oxide metabolite is noteworthy as it is 2 to 9 times more potent as a tyrosine kinase inhibitor than the parent compound.[1] Flavin-containing monooxygenases are the primary enzymes responsible for this biotransformation.[1]

## **Experimental Protocols**

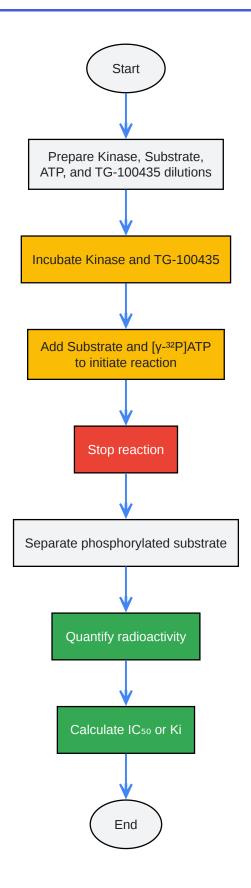


Detailed experimental protocols for the synthesis and biological evaluation of **TG-100435** have not been made widely available in the public domain. The primary literature describing this compound provides an overview of the methodologies used but lacks the specific, step-by-step details required for replication. The following outlines the general approaches that would be used for such a compound, based on standard laboratory practices.

## **Kinase Inhibition Assay (General Protocol)**

The inhibitory activity of **TG-100435** against specific tyrosine kinases would typically be determined using an in vitro kinase assay. A common method is a radiometric assay or a fluorescence-based assay.





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General Kinase Inhibition Assay Workflow



- Reagents: Purified recombinant kinase, a suitable peptide or protein substrate, ATP (often radiolabeled, e.g., [y-32P]ATP), **TG-100435**, and an appropriate kinase assay buffer.
- Procedure:
  - A dilution series of TG-100435 is prepared.
  - The kinase and TG-100435 are pre-incubated in the kinase assay buffer.
  - The kinase reaction is initiated by the addition of the substrate and ATP.
  - The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
  - The reaction is stopped, often by the addition of a strong acid or a high concentration of EDTA.
  - The phosphorylated substrate is separated from the unreacted ATP (e.g., via phosphocellulose paper binding).
  - The amount of incorporated radiolabel is quantified using a scintillation counter.
- Data Analysis: The percentage of kinase inhibition is calculated for each concentration of TG-100435, and the IC₅₀ or Ki value is determined by fitting the data to a dose-response curve.

## **Cell-Based Proliferation Assay (General Protocol)**

The anti-proliferative effects of **TG-100435** on cancer cell lines would be assessed using a cell viability or proliferation assay.

- Cell Lines: Appropriate cancer cell lines known to be dependent on the kinases targeted by TG-100435.
- Procedure:
  - Cells are seeded in 96-well plates and allowed to adhere overnight.



- The cells are treated with a serial dilution of TG-100435 or a vehicle control.
- The plates are incubated for a period of time (e.g., 72 hours).
- A viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content like CellTiter-Glo®) is added to each well.
- After a further incubation period, the absorbance or luminescence is measured using a plate reader.
- Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the GI<sub>50</sub> (concentration for 50% of maximal inhibition of cell proliferation) is calculated.

## In Vivo Tumor Xenograft Model (General Protocol)

To evaluate the in vivo efficacy of **TG-100435**, a tumor xenograft model in immunocompromised mice is commonly used.

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
- Procedure:
  - Cancer cells are implanted subcutaneously into the flanks of the mice.
  - Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
  - TG-100435 is administered orally at various dose levels, typically once or twice daily. The control group receives a vehicle.
  - Tumor size is measured regularly with calipers, and the tumor volume is calculated.
  - The body weight of the mice is also monitored as an indicator of toxicity.
- Data Analysis: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

### Conclusion



**TG-100435** is a potent, orally active, multi-targeted tyrosine kinase inhibitor with a well-defined chemical structure and promising biological activity against several kinases implicated in cancer. Its metabolism into a more potent N-oxide metabolite is a key feature of its pharmacokinetic profile. While detailed, publicly available experimental protocols are limited, the general methodologies for its evaluation are well-established in the field of cancer drug discovery. This guide provides a foundational understanding of **TG-100435** for researchers and drug development professionals.

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#### References

- 1. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) PubMed [pubmed.ncbi.nlm.nih.gov]
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